molecular formula C7H7N3O2S B3353767 3-Methylsulfonylimidazo[1,5-a]pyrazine CAS No. 56488-24-5

3-Methylsulfonylimidazo[1,5-a]pyrazine

Cat. No.: B3353767
CAS No.: 56488-24-5
M. Wt: 197.22 g/mol
InChI Key: NAXHRVBFRWIJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylsulfonylimidazo[1,5-a]pyrazine is a heterocyclic compound featuring an imidazo[1,5-a]pyrazine core substituted with a methylsulfonyl (-SO₂CH₃) group at the 3-position. For instance, imidazo[1,5-a]pyrazine derivatives are recognized as inhibitors of kinases (e.g., BTK, mTOR), hormone receptors, and enzymes like phosphodiesterase 10 (PDE10) . The methylsulfonyl group is hypothesized to enhance metabolic stability and binding affinity through polar interactions with target proteins, a feature observed in other sulfonamide-containing pharmaceuticals.

Properties

IUPAC Name

3-methylsulfonylimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-13(11,12)7-9-5-6-4-8-2-3-10(6)7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXHRVBFRWIJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C2N1C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90306028
Record name 3-methylsulfonylimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56488-24-5
Record name NSC173346
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methylsulfonylimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylsulfonylimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazinyl hydrazones with methylsulfonyl chloride in the presence of a base, leading to the formation of the desired imidazo[1,5-a]pyrazine ring system .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Methylsulfonylimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,5-a]pyrazines .

Scientific Research Applications

3-Methylsulfonylimidazo[1,5-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylsulfonylimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase activity, thereby affecting signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

The imidazo[1,5-a]pyrazine scaffold is part of a broader class of fused heterocycles, including imidazo[1,2-a]pyrazine, pyrazolo[1,5-a]quinoxaline, and triazolo[1,5-a]pyrazine. Below is a detailed comparison of structural features, biological activities, and synthesis methods.

Structural and Functional Comparisons
Compound Class Core Structure Key Substituents Biological Target Activity (IC₅₀ or EC₅₀) Reference
Imidazo[1,5-a]pyrazine Imidazo[1,5-a]pyrazine 3-Methylsulfonyl, 8-amino BTK, PDE10, mTOR Low nM (BTK inhibition)
Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Alkyl chains (C4–C5) TLR7 IC₅₀ = 8.2–10 µM (TLR7 antagonism)
Pyrazolo[1,5-a]quinoxaline Pyrazolo[1,5-a]quinoxaline Butyl/isobutyl chains TLR7 IC₅₀ = 8.2–10 µM
Triazolo[1,5-a]pyrazine Triazolo[1,5-a]pyrazine 4-Aryl/alkyl groups Antifungal targets Broad-spectrum antifungal
Pyrrolo[1,5-a]pyrazine Pyrrolo[1,5-a]pyrazine Aromatic R1/R2 groups Eis enzyme (Mycobacterium) IC₅₀ = 9.25 µM

Key Observations :

  • Substituent Impact: Alkyl chain length and aromaticity significantly influence activity. For TLR7 antagonists, optimal antagonism (IC₅₀ = 8.2–10 µM) is achieved with C4–C5 alkyl chains in pyrazoloquinoxaline derivatives . In contrast, imidazo[1,5-a]pyrazine derivatives with 3-substituents (e.g., methylsulfonyl or morpholine) exhibit nanomolar potency against BTK .
  • Aromaticity : The pyrrolo[1,5-a]pyrazine core’s aromaticity is critical for Eis inhibition; disrupting it reduces binding affinity .
  • Selectivity: Pyrazoloquinoxaline derivatives show TLR7 selectivity over TLR8, attributed to hydrophobic interactions with Thr384 (TLR7) vs. bulky Ile403 (TLR8) .

Q & A

Q. What are the established synthetic routes for 3-methylsulfonylimidazo[1,5-a]pyrazine, and how do reaction conditions influence yield?

The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves cyclization reactions between pyrazine and imidazole precursors. For 3-methylsulfonyl derivatives, a common approach includes:

Core Formation : Cyclization of pyrazine-2-carboxamide with ethylenediamine derivatives under acidic conditions to form the imidazo[1,5-a]pyrazine scaffold .

Sulfonylation : Introduction of the methylsulfonyl group via nucleophilic substitution or electrophilic sulfonylation. Electron-withdrawing substituents on the pyrazine ring (e.g., nitro or carbonyl groups) enhance reactivity at position 3, facilitating sulfonylation .

Optimization : Yields improve with anhydrous solvents (e.g., DMF or THF) and catalysts like triethylamine. Reaction temperatures >70°C are often required for complete conversion .

Q. How is the purity of this compound validated in preclinical studies?

Purity assessment combines:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30) .
  • Spectroscopy : ¹H/¹³C NMR to confirm absence of unreacted precursors (e.g., residual pyrazine signals at δ 8.5–9.0 ppm) .
  • Elemental Analysis : Deviation <0.3% from theoretical C/H/N/S values ensures stoichiometric integrity .

Advanced Research Questions

Q. How do electronic effects of substituents influence the biological activity of this compound derivatives?

The methylsulfonyl group acts as a strong electron-withdrawing moiety, enhancing electrophilicity at position 3. This facilitates interactions with kinase ATP-binding pockets (e.g., CDK9 inhibition with IC₅₀ = 6.66 µM) . Key findings:

  • Structure-Activity Relationship (SAR) : Derivatives with para-substituted aryl groups at position 7 show 10-fold higher potency due to π-π stacking with hydrophobic kinase domains .
  • Contradictions : Electron-donating groups (e.g., methoxy) reduce activity by destabilizing charge-transfer interactions, as observed in conflicting IC₅₀ values across cell lines .

Q. What strategies resolve contradictory bioactivity data in imidazo[1,5-a]pyrazine derivatives across assays?

Contradictions often arise from:

  • Assay Conditions : Varying pH (e.g., lysosomal vs. cytoplasmic environments) alters protonation states, affecting ligand-receptor binding .
  • Off-Target Effects : Use isoform-selective inhibitors (e.g., siRNA knockdown) to validate target specificity. For example, PfCDPK4 inhibition by imidazo[1,5-a]pyrazines was confirmed via CRISPR-Cas9 gene silencing in Plasmodium falciparum .
  • Computational Modeling : MD simulations (24-mode Hamiltonian) predict conformational stability of the compound in enzyme binding pockets, reconciling disparate IC₅₀ values .

Q. How can regioselective functionalization at position 7 be achieved for this compound?

Position 7 is the most acidic C–H site (pKa ≈ 18 in DMSO), enabling carbene insertion or Pd-catalyzed cross-coupling:

Carbene Insertion : React with silylformamidine (1.5 equiv) in solvent-free conditions at 90°C for 30 min (yield >70%) .

Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos catalyst to introduce aryl amines, critical for optimizing pharmacokinetic properties .

Q. What computational tools predict the metabolic stability of this compound?

  • ADMET Prediction : SwissADME calculates topological polar surface area (TPSA = 85 Ų), indicating moderate blood-brain barrier permeability .
  • CYP450 Metabolism : Schrödinger’s QikProp identifies CYP3A4 as the primary metabolizer, with t₁/₂ = 2.3 h in human liver microsomes .

Methodological Guidance

Q. Designing dose-response experiments for kinase inhibition assays

  • Concentration Range : Test 0.1–100 µM in 3-fold dilutions. Include staurosporine as a positive control (IC₅₀ = 0.8 nM for broad-spectrum kinases) .
  • Data Normalization : Use Z’-factor >0.5 to validate assay robustness against background noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylsulfonylimidazo[1,5-a]pyrazine
Reactant of Route 2
3-Methylsulfonylimidazo[1,5-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.